3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine
Description
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine is a tertiary amine featuring a piperidine core substituted with a 2-fluoroethyl group at the 4-position and a propan-1-amine chain at the 1-position. Its structure combines fluorinated alkyl groups with a nitrogen-rich scaffold, making it a candidate for diverse pharmacological applications, including antiviral, anticancer, and central nervous system (CNS) modulation. The fluorine atom enhances metabolic stability and bioavailability, while the piperidine-propanamine framework facilitates receptor interactions .
Properties
Molecular Formula |
C10H21FN2 |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
3-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H21FN2/c11-5-2-10-3-8-13(9-4-10)7-1-6-12/h10H,1-9,12H2 |
InChI Key |
GKUGEYPQUPDMED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCF)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluoroethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new substituted piperidine derivatives.
Scientific Research Applications
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The fluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
Piperidine-Propanamine Derivatives Without Fluorine
- N-(4-(2-(3-(Piperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (): Structure: Incorporates a benzyl group and methylpiperidine. Activity: Anti-HIV EC50: 0.8 μM; CC50 (cytotoxicity): >100 μM, indicating high selectivity . Synthesis: Uses borane-dimethyl sulfide in THF, yielding 36–47% purity after chromatography .
Fluorinated Analogs
- (+)-FE@SNAP (): Structure: Contains a 2-fluoroethyl group and pyrimidinecarboxylate. Activity: MCHR1 antagonist with improved CNS penetration compared to non-fluorinated SNAP-7941. In vivo studies show enhanced receptor occupancy .
3-(4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl)propan-1-amine ():
Halogen-Substituted Derivatives
- 3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propan-1-amine (): Structure: Dichlorophenyl group replaces fluoroethyl. Activity: Potential antipsychotic applications via dopamine receptor modulation. Synthesis: Optimized via palladium-catalyzed cross-coupling .
Key Findings
Fluorine Impact: The 2-fluoroethyl group in 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 3-(piperidin-1-yl)propan-1-amine. This is critical for CNS-targeted drugs, as seen in FE@SNAP’s improved receptor binding .
Synthetic Efficiency: Fluorinated derivatives often require multi-step synthesis (e.g., FE@SNAP’s reductive alkylation), whereas non-fluorinated analogs achieve higher purity via simpler routes (e.g., nucleophilic substitution in ) .
Bioactivity Trade-offs : While fluorination improves pharmacokinetics, it may reduce solubility. For example, dichlorophenyl analogs () show superior solubility but lower CNS penetration .
Biological Activity
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the presence of a fluorinated ethyl group and a piperidine ring, suggest that it may interact with various biological targets, influencing multiple physiological processes.
Structural Characteristics
The compound is characterized by the following structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which contributes to the compound's basicity and potential interactions with biological receptors.
- Fluoroethyl Substituent : The presence of fluorine enhances lipophilicity and may improve receptor binding affinity compared to non-fluorinated analogs.
- Propan-1-amine Moiety : This functional group may influence the compound's pharmacokinetics and pharmacodynamics.
Biological Activities
Research indicates that compounds with similar piperidine frameworks exhibit diverse biological activities, including:
- Anticancer Properties : Piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Effects : Some studies report that these compounds possess antibacterial and antifungal activities.
- Neurological Applications : The modulation of neurotransmitter systems indicates potential use in treating neurological disorders.
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. For instance, the incorporation of fluorine can modulate the compound's basicity, affecting its binding affinity to targets such as serotonin receptors or other neurotransmitter systems.
Table 1: Comparative Biological Activity of Piperidine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one | Anticancer | |
| 4-Fluoro-N-(piperidin-4-yl)butanamide | Antimicrobial | |
| 2-Fluoro-N,N-diethylpiperidinamine | Neurological |
Study on Fluorination Effects
A study published in PubMed explored the effects of fluorination on piperidine derivatives, finding that the introduction of fluorine significantly enhances receptor binding and selectivity for serotonin receptors. This suggests that similar modifications in this compound could lead to improved pharmacological profiles .
The biochemical properties of this compound include:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Cellular Effects : It influences cellular signaling pathways, gene expression, and metabolism, potentially leading to altered cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
